

# The Pharmacokinetics and Oral Bioavailability of Fosclevudine Alafenamide (ATI-2173): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|--|
| Compound Name:       | Fosclevudine alafenamide |           |  |  |  |  |
| Cat. No.:            | B11929314                | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fosclevudine alafenamide, also known as ATI-2173, is a novel investigational phosphoramidate prodrug of clevudine being developed for the treatment of chronic hepatitis B virus (HBV) infection. As an active site polymerase inhibitor nucleotide (ASPIN), it is designed for targeted delivery of clevudine's active 5'-monophosphate to the liver, thereby maximizing antiviral efficacy while minimizing systemic exposure to the parent nucleoside, clevudine. This approach aims to mitigate the risk of skeletal myopathy associated with previous clevudine therapies. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the pharmacokinetics and oral bioavailability of Fosclevudine alafenamide, details of experimental methodologies, and visual representations of its metabolic pathway and study workflows.

### Introduction

**Fosclevudine alafenamide** (ATI-2173) represents a strategic advancement in the development of therapies for chronic hepatitis B. It is a liver-targeted prodrug designed to deliver the 5'-monophosphate of clevudine directly to hepatocytes.[1][2][3] The active metabolite, clevudine 5'-triphosphate, functions as a non-chain-terminating inhibitor of HBV polymerase.[1][2][3] A significant challenge with the parent drug, clevudine, was the occurrence



of reversible skeletal myopathy in some patients, which led to the discontinuation of its development.[1][2][3] **Fosclevudine alafenamide** was engineered to bypass this limitation by reducing systemic clevudine exposure.[1][2][3]

### **Mechanism of Action and Metabolic Pathway**

Upon oral administration, **Fosclevudine alafenamide** is absorbed and undergoes first-pass metabolism, primarily in the liver. The alafenamide moiety facilitates efficient uptake into hepatocytes. Intracellularly, the phosphoramidate bond is cleaved by cellular enzymes, releasing the 5'-monophosphate of clevudine. This monophosphate is then further phosphorylated to the active 5'-triphosphate form. This targeted delivery mechanism leads to high concentrations of the active metabolite in the liver, while systemic plasma levels of clevudine remain low.[1][2][3]





Click to download full resolution via product page

Metabolic Pathway of **Fosclevudine Alafenamide**.



# Pharmacokinetic Profile Preclinical Data

Preclinical studies in cynomolgus monkeys and Sprague-Dawley rats have demonstrated the liver-targeting properties and favorable pharmacokinetic profile of **Fosclevudine alafenamide**.

| Parameter                                | Species               | Dose                          | Finding                                                                                           | Reference |
|------------------------------------------|-----------------------|-------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Hepatic<br>Extraction                    | Cynomolgus<br>Monkey  | 20 mg/kg (oral)               | 82% hepatic extraction, indicating high oral bioavailability and liver targeting.                 | [1]       |
| Plasma<br>Clevudine<br>Exposure          | Sprague-Dawley<br>Rat | 50 mg/kg (oral,<br>equimolar) | Significantly reduced plasma clevudine exposure compared to oral clevudine.                       | [1]       |
| Skeletal Muscle<br>Clevudine<br>Exposure | Sprague-Dawley<br>Rat | 50 mg/kg (oral,<br>equimolar) | Significantly reduced skeletal muscle clevudine exposure compared to oral clevudine.              | [1]       |
| Liver Clevudine<br>5'-Triphosphate       | Sprague-Dawley<br>Rat | 50 mg/kg (oral,<br>equimolar) | Equivalent concentrations of the active 5'- triphosphate in the liver compared to oral clevudine. | [1]       |





### **Clinical Data**

A Phase 1b clinical trial (NCT04248426) in patients with chronic HBV infection provided key insights into the human pharmacokinetics of **Fosclevudine alafenamide**.



| Parameter                             | Study<br>Population     | Doses                                        | Key Findings                                                                                                                                                       | Reference |
|---------------------------------------|-------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dose<br>Proportionality               | Chronic HBV<br>Patients | 10, 25, 50 mg<br>(once daily for 28<br>days) | Pharmacokinetic<br>s of ATI-2173<br>were generally<br>dose-<br>proportional.                                                                                       | [4]       |
| Absorption<br>(Tmax)                  | Chronic HBV<br>Patients | Single dose                                  | Rapidly absorbed with a time to maximum plasma concentration (Tmax) of 0.5 hours.                                                                                  | [5]       |
| Elimination                           | Chronic HBV<br>Patients | Single dose                                  | Plasma concentrations of ATI-2173 declined to undetectable levels by 8 hours post-dose.                                                                            | [5]       |
| Metabolite<br>(Clevudine)<br>Exposure | Chronic HBV<br>Patients | 10, 25, 50 mg<br>(once daily for 28<br>days) | Systemic clevudine exposure was substantially reduced compared to historical data with clevudine administration. Plasma clevudine was detectable through 24 hours. | [4][5]    |



| Accumulation             | Chronic HBV<br>Patients | 28 days of<br>dosing | No evidence of plasma accumulation of ATI-2173. Higher total exposure of plasma clevudine was observed on day 28. | [5] |
|--------------------------|-------------------------|----------------------|-------------------------------------------------------------------------------------------------------------------|-----|
| Drug-Drug<br>Interaction | Chronic HBV<br>Patients | N/A                  | No drug-drug interaction was observed between ATI-2173 and Tenofovir Disoproxil Fumarate (TDF).                   | [6] |

# Experimental Protocols Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

- Objective: To determine the hepatic extraction of Fosclevudine alafenamide.
- Subjects: Cynomolgus monkeys with portal vein cannulation.
- Dosing: A single oral dose of 20 mg/kg and a single intravenous dose of 2 mg/kg were administered.
- Sample Collection: Blood samples were collected from both the portal and a peripheral vein at predetermined time points.
- Bioanalysis: Plasma concentrations of Fosclevudine alafenamide and its metabolite, clevudine, were quantified using a validated LC-MS/MS method.



 Data Analysis: Hepatic extraction was calculated by comparing the area under the concentration-time curve (AUC) in the portal vein versus a peripheral vein following oral administration.

# Phase 1b Clinical Trial in Chronic HBV Patients (NCT04248426)

- Study Design: A randomized, double-blind, placebo-controlled trial.[4]
- Participants: Treatment-naive adults with chronic HBV infection.[4]
- Intervention: Patients were randomized to receive once-daily oral doses of Fosclevudine alafenamide (10, 25, or 50 mg) or placebo for 28 days.[4]
- Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 28 at pre-dose and multiple time points post-dose to determine the pharmacokinetic profiles of Fosclevudine alafenamide and clevudine.
- Bioanalytical Method: Plasma concentrations of the parent drug and its metabolite were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and elimination halflife (t1/2).





Click to download full resolution via product page

A Representative Pharmacokinetic Study Workflow.

## **Summary and Future Directions**



The available data strongly indicate that **Fosclevudine alafenamide** (ATI-2173) is an orally bioavailable, liver-targeted prodrug of clevudine. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure of the parent drug, and substantially reduced systemic exposure to the active metabolite, clevudine, when compared to direct administration of clevudine. This profile supports the potential for an improved safety profile, particularly concerning skeletal myopathy.

Ongoing and future clinical trials, such as the Phase 2a study (NCT05238844) evaluating **Fosclevudine alafenamide** in combination with other antiviral agents, will be crucial in further defining its efficacy, long-term safety, and role in curative regimens for chronic hepatitis B. The continued investigation of this compound holds promise for addressing a significant unmet medical need for patients with chronic HBV infection.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antios Therapeutics' ATI-2173 Demonstrates Potent Antiviral Activity and Evidence of Off-Treatment Sustained Viral Suppression in Chronic HBV Patients - BioSpace [biospace.com]
- 6. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Fosclevudine Alafenamide (ATI-2173): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929314#pharmacokinetics-and-oral-bioavailability-of-fosclevudine-alafenamide]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com